N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 2-aminothiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways. The methoxy groups on the benzamide moiety can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
- N-(5-ethyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
- N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide
Uniqueness
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the specific substitution pattern on the thiazole ring and the presence of two methoxy groups on the benzamide moiety. These structural features contribute to its distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C20H20N2O3S/c1-4-17-18(13-8-6-5-7-9-13)21-20(26-17)22-19(23)14-10-15(24-2)12-16(11-14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
InChI Key |
NBDBBNCZHNQJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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